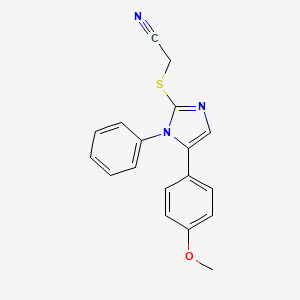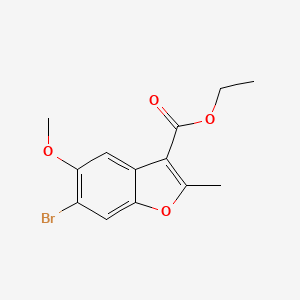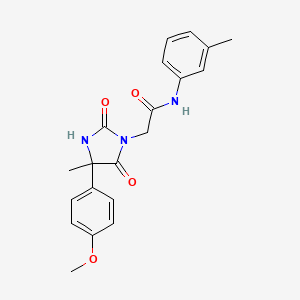
2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile” is a complex organic molecule. It contains a methoxyphenyl group, an imidazole ring, and a nitrile group. The methoxyphenyl group is a common motif in organic chemistry and is known for its electron-donating properties . The imidazole ring is a five-membered planar ring, which is present in many important biological molecules, including the amino acid histidine and the biologically active heme group . The nitrile group is a polar functional group that consists of a carbon triple-bonded to a nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space, the bonds between them, and the presence of any charges or lone pairs of electrons. The methoxyphenyl and imidazole groups are likely to be planar due to the conjugated system of pi bonds. The nitrile group is linear. The sulfur atom in the thio group is likely to have a tetrahedral geometry .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The methoxy group may undergo reactions typical of ethers, such as cleavage by strong acids. The imidazole ring can act as a nucleophile in substitution reactions. The nitrile group can undergo hydrolysis, reduction, and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its polarity would be influenced by the polar nitrile and ether groups, which could also enable it to engage in hydrogen bonding. Its solubility would depend on the balance of polar and nonpolar groups .作用机制
The mechanism of action of 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile is not fully understood. However, it is believed that this compound works by inhibiting the growth of cancer cells and certain bacteria and fungi. Additionally, this compound has been shown to have potential antioxidant properties, which may contribute to its antitumor effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, bacteria, and fungi. Additionally, this compound has been shown to have potential antioxidant properties, which may contribute to its antitumor effects. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
One advantage of using 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile in lab experiments is its potential applications in drug development and materials science. Additionally, this compound has been shown to have potential antitumor, antifungal, and antibacterial properties, which make it a promising candidate for further research. However, one limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action and potential side effects.
未来方向
There are several possible future directions for research on 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile. One direction is to further investigate the mechanism of action of this compound and its potential side effects. Additionally, further research is needed to explore the potential applications of this compound in drug development and materials science. Another direction is to investigate the potential use of this compound in combination with other compounds to enhance its antitumor, antifungal, and antibacterial properties.
合成方法
The synthesis of 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile involves the use of several reagents and solvents. The first step involves the reaction of 4-methoxybenzaldehyde and acetophenone with ammonium acetate in the presence of acetic acid to produce 4-methoxychalcone. The second step involves the reaction of this compound with thiourea in the presence of ethanol to produce 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetophenone. The final step involves the reaction of this compound with acetonitrile in the presence of potassium carbonate to produce this compound.
科学研究应用
2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile has potential applications in various fields of scientific research. One of the main areas of interest is in the development of new drugs for various diseases. This compound has been shown to have potential antitumor, antifungal, and antibacterial properties, which make it a promising candidate for drug development. Additionally, this compound has been shown to have potential applications in the field of materials science, specifically in the development of new sensors and catalysts.
属性
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-phenylimidazol-2-yl]sulfanylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c1-22-16-9-7-14(8-10-16)17-13-20-18(23-12-11-19)21(17)15-5-3-2-4-6-15/h2-10,13H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVJYYWGVTVWIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methoxypropyl)-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B2903796.png)



![7-Hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-8-methylchromen-2-one](/img/structure/B2903803.png)
![N-{4-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]phenyl}acetamide](/img/structure/B2903804.png)


![8-{[(1E)-2-(4-methylphenyl)-1-azavinyl]amino}-3-methyl-7-(3-phenylpropyl)-1,3, 7-trihydropurine-2,6-dione](/img/no-structure.png)
![5-(4-Methoxypyrimidin-2-yl)-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2903812.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2,3-dimethoxyphenyl)methanone](/img/structure/B2903814.png)
![1-(Chloromethyl)-3-(4-fluoro-3-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2903818.png)
![N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide dihydrochloride](/img/structure/B2903819.png)